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Compound of Interest

Compound Name: Thiothionyl fluoride

Cat. No.: B15341338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Thiothionyl fluoride (S₂F₂), a sulfur fluoride with a distinctive S=S double bond, presents a

compelling case study in molecular structure and bonding. This technical guide provides an in-

depth analysis of its architecture, drawing upon a synthesis of spectroscopic and computational

data. The information is presented to be readily accessible and applicable for professionals in

research and development, particularly in fields where understanding molecular interactions at

a fundamental level is paramount.

Molecular Geometry: A Spectroscopic Perspective
The precise geometry of thiothionyl fluoride in the gas phase has been elucidated through a

combination of microwave spectroscopy and gas-phase electron diffraction studies. These

techniques provide complementary information, with microwave spectroscopy yielding highly

accurate rotational constants and electron diffraction providing direct measurements of

internuclear distances and angles.

Experimental Protocols:

Microwave Spectroscopy: The rotational spectrum of gaseous thiothionyl fluoride is

analyzed using a Stark-modulated microwave spectrograph. The sample is introduced into a

waveguide absorption cell at low pressure. By observing the absorption of microwave

radiation at specific frequencies, the rotational constants of the molecule are determined.

Isotopic substitution can be employed to further refine the structural parameters.
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Gas-Phase Electron Diffraction (GED): In a typical GED experiment, a high-energy beam of

electrons is fired through a gaseous sample of thiothionyl fluoride effusing from a nozzle.

The scattered electrons create a diffraction pattern on a detector. The analysis of this

pattern, which consists of concentric rings, allows for the determination of the equilibrium

internuclear distances and bond angles. The experimental data is typically fitted to a

molecular model using a least-squares refinement process.

The key structural parameters determined from these experimental investigations are

summarized in the table below.

Parameter
Microwave Spectroscopy
Data

Gas-Phase Electron
Diffraction Data

S=S Bond Length (r)
Data not fully available in

abstract
1.860 ± 0.005 Å

S-F Bond Length (r)
Data not fully available in

abstract
1.583 ± 0.004 Å

F-S-F Bond Angle (∠)
Data not fully available in

abstract
92.5° ± 1.0°

S-S-F Bond Angle (∠)
Data not fully available in

abstract
107.5° ± 0.5°

Table 1: Experimentally Determined Structural Parameters of Thiothionyl Fluoride.

The S=S double bond in thiothionyl fluoride is notably shorter than a typical S-S single bond,

indicating significant π-character. The F-S-F bond angle is acute, a common feature in

molecules with a central atom from the third period or below.

Vibrational Dynamics: Insights from Infrared and
Raman Spectroscopy
Vibrational spectroscopy provides a window into the dynamic nature of the S₂F₂ molecule,

revealing the frequencies of its fundamental vibrational modes. These frequencies are

characteristic of the bond strengths and geometry of the molecule.
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Experimental Protocols:

Infrared (IR) Spectroscopy: The gas-phase infrared spectrum of thiothionyl fluoride is

recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample is contained in

a gas cell with infrared-transparent windows. The absorption of infrared radiation as a

function of frequency corresponds to the vibrational transitions of the molecule.

Raman Spectroscopy: The Raman spectrum is obtained by irradiating a sample of

thiothionyl fluoride (typically in the liquid or gas phase) with a monochromatic laser beam.

The scattered light is collected and analyzed. The frequency shifts of the scattered light

relative to the incident laser frequency correspond to the vibrational modes of the molecule.

The fundamental vibrational frequencies for thiothionyl fluoride are presented in the following

table.

Symmetry Mode Frequency (cm⁻¹) Description

A' ν₁ 719 S=S Stretch

A' ν₂ 698 Sym. SF₂ Stretch

A' ν₃ 412 SF₂ Bend

A' ν₄ 315 SSF Bend

A'' ν₅ 682 Asym. SF₂ Stretch

A'' ν₆ 240 Torsion

Table 2: Fundamental Vibrational Frequencies of Thiothionyl Fluoride.

The high frequency of the S=S stretching mode further confirms the presence of a strong

double bond. The symmetric and asymmetric SF₂ stretching modes provide information about

the coupling between the two S-F bonds.

Electronic Structure and Bonding: A Computational
Approach
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To gain a deeper understanding of the bonding in thiothionyl fluoride, computational quantum

chemistry methods are employed. These calculations provide insights into the distribution of

electrons within the molecule and the nature of the molecular orbitals.

Computational Methodology:

Ab initio and Density Functional Theory (DFT) Calculations: The molecular geometry,

vibrational frequencies, and electronic structure of thiothionyl fluoride are calculated using

methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and various

DFT functionals (e.g., B3LYP). A suitable basis set, such as 6-311+G(d,p), is used to

accurately describe the electronic wavefunctions.

Frontier Molecular Orbitals (FMOs)
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital

(LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the region

of highest electron density and is susceptible to electrophilic attack, while the LUMO represents

the region most susceptible to nucleophilic attack.

A detailed analysis of the frontier molecular orbitals of thiothionyl fluoride reveals the

following:

HOMO: The HOMO is primarily localized on the terminal sulfur atom of the S=S double bond

and has π-character. This indicates that this site is the most nucleophilic and prone to react

with electrophiles.

LUMO: The LUMO is predominantly centered on the central sulfur atom and has σ*-

antibonding character with respect to the S-F bonds. This suggests that nucleophilic attack

will likely occur at the central sulfur atom, leading to the cleavage of an S-F bond.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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